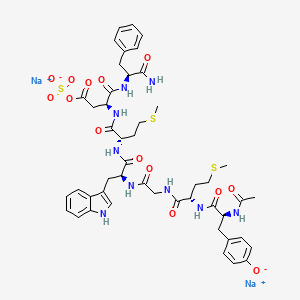
1-(2,3-Dimethylphenyl)pyrrolidine
説明
1-(2,3-Dimethylphenyl)pyrrolidine is a chemical compound with the molecular formula C12H17N . It has a molecular weight of 175.27000 . The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 1-(2,3-Dimethylphenyl)pyrrolidine, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The specific synthesis process for 1-(2,3-Dimethylphenyl)pyrrolidine is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of 1-(2,3-Dimethylphenyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . The compound’s structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
1-(2,3-Dimethylphenyl)pyrrolidine has a density of 0.992g/cm3 and a boiling point of 293.5ºC at 760 mmHg . The compound’s exact mass is 175.13600 .科学的研究の応用
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including "1-(2,3-Dimethylphenyl)pyrrolidine," are highly valued in drug discovery due to their versatility and presence in compounds treating human diseases. The pyrrolidine scaffold's sp^3-hybridization allows for efficient exploration of pharmacophore space, contributing to stereochemistry and enhancing three-dimensional molecule coverage. This scaffold's adaptability is demonstrated in bioactive molecules with selectivity towards various targets, showcasing the structural and activity relationship diversity. Medicinal chemists are guided in designing new compounds with diverse biological profiles, thanks to the structural insights from pyrrolidine-based research (Li Petri et al., 2021).
Pyrrolizidine Alkaloid Biosynthesis
Pyrrolizidine alkaloids, related to pyrrolidine chemistry, are studied for their biosynthesis and diversity, particularly in the Senecioneae tribe. The evolutionary aspects of these alkaloids, including the enzyme homospermidine synthase's role in synthesizing the first specific intermediate, highlight the complex biochemical pathways involved. This knowledge aids in understanding the biological activities and potential applications of pyrrolidine derivatives in agriculture and medicine (Langel et al., 2011).
Synthetic Approaches and Chemical Properties
Research into pyrrolidine derivatives also focuses on their synthetic methods, chemical reactivity, and optical properties. These studies pave the way for creating novel compounds with specific functions, including dyes and materials for technological applications. The synthesis and functionalization of pyrrolidine rings are crucial in developing new drugs and materials with improved performance and specificity (Grzybowski & Gryko, 2015).
Environmental and Ecological Impact
The environmental and ecological impact of pyrrolidine derivatives, particularly pyrrolizidine alkaloids, is a subject of investigation due to their toxicity and potential threat to health. Understanding the occurrence, toxicities, and ecological risks associated with these compounds is essential for assessing their safety and managing their use in various applications (Edgar et al., 2002).
Safety And Hazards
1-(2,3-Dimethylphenyl)pyrrolidine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
将来の方向性
Pyrrolidine derivatives, including 1-(2,3-Dimethylphenyl)pyrrolidine, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions for this compound could involve further exploration of its biological activities and potential applications in drug discovery .
特性
IUPAC Name |
1-(2,3-dimethylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-6-5-7-12(11(10)2)13-8-3-4-9-13/h5-7H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHSFWFVNOENHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650327 | |
| Record name | 1-(2,3-Dimethylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)pyrrolidine | |
CAS RN |
957065-89-3 | |
| Record name | 1-(2,3-Dimethylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















